Bis[4-(benzoylthio)phenyl] sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(benzoylthio)phenyl] sulfide: is an organic compound characterized by the presence of two benzoylthio groups attached to a central sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(benzoylthio)phenyl] sulfide typically involves the reaction of 4-mercaptobenzophenone with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C13H10OS+SCl2→C26H18O2S3+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-(benzoylthio)phenyl] sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The benzoylthio groups can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[4-(benzoylthio)phenyl] sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of Bis[4-(benzoylthio)phenyl] sulfide involves its interaction with various molecular targets. The benzoylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The central sulfur atom can also undergo oxidation or reduction, leading to different chemical species that can interact with biological or chemical systems.
Comparison with Similar Compounds
Bis(4-hydroxyphenyl)sulfide: This compound has hydroxyl groups instead of benzoylthio groups, leading to different reactivity and applications.
Bis(4-methoxyphenyl)sulfide: The presence of methoxy groups alters the electronic properties and reactivity compared to Bis[4-(benzoylthio)phenyl] sulfide.
Bis(4-aminophenyl)sulfide: Amino groups provide different chemical behavior, particularly in terms of nucleophilicity and hydrogen bonding.
Uniqueness: this compound is unique due to the presence of benzoylthio groups, which impart distinct reactivity and potential applications. The combination of aromatic rings and sulfur atoms provides a versatile platform for chemical transformations and applications in various fields.
Properties
Molecular Formula |
C26H18O2S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
S-[4-(4-benzoylsulfanylphenyl)sulfanylphenyl] benzenecarbothioate |
InChI |
InChI=1S/C26H18O2S3/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H |
InChI Key |
SYRWONBRNGOILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.